4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine
描述
属性
IUPAC Name |
4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)12-3-1-11(2-4-12)14-13(9-20-21-14)10-5-7-19-8-6-10/h1-9H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOMSTGDXQQIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C3=CC=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382250 | |
| Record name | 4-[3-(4-trifluoromethyl-phenyl)-1H-pyrazol-4-yl]-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396129-66-1 | |
| Record name | 4-[3-(4-trifluoromethyl-phenyl)-1H-pyrazol-4-yl]-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Pyrazole Core Construction and Functionalization
The pyrazole core is typically synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or equivalents. For trifluoromethyl-substituted pyrazoles, the synthesis often starts from 4-bromo-5-(trifluoromethyl)-1H-pyrazole intermediates.
-
- 4-bromo-5-(trifluoromethyl)-1H-pyrazole
- Pyridine derivatives or pyridine-based coupling partners
Key Step: Sonogashira cross-coupling reaction to introduce alkynyl substituents on the pyrazole ring, followed by further functionalization.
Sonogashira Cross-Coupling and One-Pot Sequential Reactions
A highly effective method involves a one-pot, three-step protocol combining:
- Sonogashira cross-coupling of 4-bromo-5-trifluoromethyl-1H-pyrazole with trimethylsilylacetylene (TMSA) to form TMS-protected alkynyl pyrazole intermediates.
- Desilylation to generate terminal alkynes.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives or further heterocyclic elaboration.
This sequence is optimized to overcome the reduced reactivity caused by the trifluoromethyl group, which typically hinders Pd-catalyzed coupling reactions.
-
- Pd(0) catalysts with bulky phosphine ligands such as XPhos are essential for activating the trifluoromethyl-substituted pyrazole substrates.
- Copper(I) salts catalyze the azide-alkyne cycloaddition efficiently.
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Sonogashira cross-coupling | 4-bromo-5-trifluoromethyl-1H-pyrazole, TMSA, Pd(0), XPhos, base, 80 °C | Electron-withdrawing CF3 slows reaction; ligand choice critical |
| 2 | Desilylation | CsF (3 equiv), mild heating | Efficient removal of TMS protecting group |
| 3 | CuAAC (click chemistry) | Terminal alkyne, azide, Cu(I) catalyst | Forms triazole ring; one-pot sequence possible |
Challenges and Optimization Notes
- The electron-withdrawing trifluoromethyl group reduces the reactivity of pyrazole substrates in Pd-catalyzed cross-coupling reactions, necessitating the use of specialized ligands and optimized conditions.
- Temperature control is critical: too low leads to incomplete reaction; too high causes decomposition.
- The choice of azide source affects yield; pre-formed azides are preferred over in situ generation.
- Purification is typically achieved by recrystallization or column chromatography using solvents such as ethanol, ethyl acetate, or acetone.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Intermediates | Catalysts/Ligands | Conditions | Yield/Notes |
|---|---|---|---|---|
| Sonogashira Cross-Coupling + CuAAC | 4-bromo-5-trifluoromethyl-1H-pyrazole, TMSA, azides | Pd(0), XPhos, Cu(I), CsF | 80 °C, one-pot sequential | Up to 72% overall yield; ligand critical |
| Claisen–Schmidt Condensation | 1H-pyrazole-4-carbaldehyde derivatives, phenylbutenones | KOH base | Room temp to mild heating | Used for pyrazole intermediates; moderate yields |
| Vilsmeier–Haack Formylation | Pyrazol-5(4H)-ones or hydrazones | POCl3/DMF | Controlled temperature | Enables formylation for further functionalization |
Research Findings and Characterization
- Synthesized compounds are characterized by IR, HR-MS, 1H-NMR, and 13C-NMR spectroscopy to confirm structure and purity.
- The trifluoromethyl group imparts unique electronic properties, influencing biological activity and synthetic behavior.
- The optimized synthetic protocols enable access to pyrazole derivatives with potential pharmaceutical applications, including antimicrobial and anticancer activities.
化学反应分析
Types of Reactions
4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C15H10F3N3
- Molecular Weight : 289.25 g/mol
- IUPAC Name : 4-[5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl]pyridine
The compound features a pyridine ring attached to a pyrazole moiety, which is further substituted with a trifluoromethyl group. This trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable pharmacophore in drug design .
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activities. For instance, related compounds have shown significant inhibitory effects against various cancer cell lines, including:
- A549 (lung cancer) : IC50 values around 1.962 µM
- HCT-116 (colon cancer) : IC50 values around 3.597 µM
- MCF-7 (breast cancer) : IC50 values around 1.764 µM
- HT-29 (colon cancer) : IC50 values around 4.496 µM .
These findings suggest that the compound may act by inhibiting key enzymes involved in cancer proliferation or by inducing apoptosis in malignant cells.
Anti-inflammatory Activity
The pyrazole structure is also associated with anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Some derivatives have demonstrated superior anti-inflammatory effects compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, with selectivity indices indicating potential for reduced side effects .
Trifluoromethyl Group in Medicinal Chemistry
The incorporation of the trifluoromethyl group into drug candidates has been linked to improved pharmacokinetic properties, including enhanced bioavailability and longer half-lives. This modification allows for better interaction with biological targets while potentially reducing toxicity . The compound's structure makes it a candidate for further development into novel therapeutics targeting various diseases.
Case Studies
- Ubrogepant : A drug containing a trifluoromethyl group that has been approved for acute treatment of migraine, showcasing the utility of this functional group in therapeutic agents .
- Alpelisib : Another example where the trifluoromethyl moiety plays a critical role in the drug's effectiveness against certain types of breast cancer .
作用机制
The mechanism of action of 4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyrazole and pyridine rings contribute to the compound’s binding affinity and specificity for these targets, leading to various biological effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
N-[4-Chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Structural Differences : Incorporates a pentafluoroethyl (-C₂F₅) group and a carboxamide-linked chlorophenyl moiety.
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide
- Structural Differences : Replaces the pyrazole with a thiazole ring and adds a sulfonyl (-SO₂) group.
- Implications : The sulfonyl group improves water solubility, while the thiazole introduces additional hydrogen-bonding sites .
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine
- Structural Differences : Substitutes the pyridine ring with a piperidine (saturated six-membered ring).
- Physicochemical Properties :
- Molecular formula: C₉H₁₂F₃N₃
- Molecular weight: 219.21 g/mol
- pKa: 9.78 (predicted)
- Implications : The saturated piperidine ring increases basicity (higher pKa) and conformational flexibility, favoring interactions with acidic biological targets .
Physicochemical and Functional Group Analysis
Key Observations:
Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs. However, derivatives with polar groups (e.g., sulfonyl, carboxamide) exhibit improved solubility.
Electronic Effects : Electron-withdrawing groups (-CF₃, -SO₂) reduce electron density on aromatic rings, altering reactivity and binding to electron-rich biological targets.
Bioavailability : Smaller molecular weights (e.g., 219.21 g/mol for the piperidine analog) may enhance membrane permeability, while bulkier derivatives (e.g., ~384 g/mol for the thiazole-containing compound) could face diffusion limitations.
生物活性
4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine, a compound with the chemical formula C15H10F3N3, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with a pyrazole moiety that contains a trifluoromethyl group. This structural configuration is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H10F3N3 |
| Molecular Weight | 289.26 g/mol |
| CAS Number | 396129-66-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes.
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit potent antimicrobial properties. For instance, related compounds have demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) indicating strong bactericidal activity .
- Anticancer Properties : The compound's structural analogs have been evaluated for their anticancer potential. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). For example, IC50 values for some derivatives were reported as low as 3.79 µM against MCF7 cells .
- Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their anti-inflammatory properties. Certain compounds showed significant inhibition of pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Antimicrobial Efficacy : A study highlighted that compounds similar to this compound exhibited potent growth inhibition against Staphylococcus aureus and Enterococcus faecalis, with low resistance development observed during multistep assays .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain pyrazole derivatives had significant cytotoxic effects on various cancer cell lines. For instance, a derivative showed an IC50 value of 26 µM against A549 lung cancer cells, indicating promising antitumor activity .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Values (µM) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Low MIC |
| Anticancer | MDA-MB-231 | 3.79 |
| A549 | 26 | |
| Anti-inflammatory | Various | IC50 values ~60 |
常见问题
(Basic) What synthetic methodologies are recommended for preparing 4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine?
Answer:
The synthesis typically involves:
- Condensation reactions : Pyrazole and pyridine rings are constructed via cyclocondensation of hydrazines with diketones or aldehydes. For example, ultrasound-assisted methods improve reaction efficiency and yields for similar pyrazolone derivatives .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions are used to attach the trifluoromethylphenyl group to the pyrazole core, as seen in brominated analogs .
- Functionalization : Post-synthetic modifications (e.g., bromination at the pyridine ring) enable further derivatization .
Key Considerations : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) to enhance regioselectivity and reduce byproducts.
(Basic) Which characterization techniques are critical for confirming the structure of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with a = 8.5–10.5 Å and β = 78–111° are reported for structurally related pyrazole-pyridine hybrids .
- NMR spectroscopy : ¹⁹F NMR confirms the trifluoromethyl group (δ ≈ -60 ppm), while ¹H NMR identifies pyrazole NH protons (δ ≈ 12–13 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 375.36 for C₂₀H₁₄FN₅O₂ analogs) .
Table 1 : Example crystallographic data for related compounds:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| a axis | 8.5088–10.2487 | |
| β angle | 78.764–111.4008 | |
| V (ų) | 845.9–950.03 |
(Advanced) How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic inhibition + cell-based assays). For example, discrepancies in IC₅₀ values may arise from impurity profiles, as noted in pyrazole derivatives .
- Purity verification : Use HPLC (≥98% purity) and elemental analysis to rule out contaminants .
- Structural analogs : Compare activity across derivatives (e.g., substituting pyridine with morpholine) to identify critical pharmacophores .
(Advanced) How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Functional group variation : Modify substituents on the pyridine (e.g., bromine ) or pyrazole (e.g., methyl ) rings.
- Computational modeling : Use DFT calculations to predict electronic effects of the trifluoromethyl group on binding affinity .
- Biological testing : Screen derivatives against target proteins (e.g., kinases) using SPR or fluorescence polarization assays .
(Methodological) Which analytical methods quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Achieve sensitivity at ng/mL levels using C18 columns and MRM transitions (e.g., m/z 375 → 238 for metabolites) .
- HPLC-UV : Monitor absorbance at 254 nm (pyridine π→π* transitions) with a LOD of 0.1 µg/mL .
- Sample preparation : Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates .
(Advanced) How to functionalize the pyridine ring for enhanced solubility or target engagement?
Answer:
- Electrophilic substitution : Introduce sulfonate or amine groups at the 2-position of pyridine to improve hydrophilicity .
- Co-crystallization : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
(Methodological) How to assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and UV light. Monitor decomposition via HPLC .
- Plasma stability : Incubate in human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS .
(Advanced) What in vitro toxicity assays are suitable for early-stage evaluation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
